Cas no 903562-13-0 ((1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate)

(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate structure
903562-13-0 structure
商品名:(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate
CAS番号:903562-13-0
MF:C13H12BrNO4
メガワット:326.142683029175
CID:2602697
PubChem ID:97182265

(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • 1-(Phthalimidomethyl) 2-bromoisobutyrate
    • (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate
    • (1,3-Dioxoisoindolin-2-yl)methyl 2-bromo-2-methylpropanoate
    • 903562-13-0
    • starbld0005227
    • SCHEMBL17026096
    • 1-(Phthalimidomethyl) 2-bromoisobutyrate, 97%
    • インチ: 1S/C13H12BrNO4/c1-13(2,14)12(18)19-7-15-10(16)8-5-3-4-6-9(8)11(15)17/h3-6H,7H2,1-2H3
    • InChIKey: AIPGWKMNUNTLCB-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)(C)C(=O)OCN1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 324.99497g/mol
  • どういたいしつりょう: 324.99497g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
777277-5G
(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate
903562-13-0 97%
5G
¥3933.43 2022-02-24

(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate 関連文献

(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoateに関する追加情報

(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate: A Comprehensive Overview

(1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate (CAS No. 903562-13-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.

The molecular structure of (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate is composed of a 1,3-dioxoisoindole moiety linked to a 2-bromo-2-methylpropanoate group. The presence of the bromine atom and the methyl group on the propanoate chain imparts unique reactivity and stability properties to the molecule. These features make it an attractive candidate for a wide range of chemical transformations and biological studies.

In recent years, significant advancements have been made in understanding the synthetic routes and applications of (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate. One notable area of research involves its use as a building block in the synthesis of complex organic molecules. The bromine atom on the propanoate group serves as a versatile leaving group, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling and Stille coupling. These reactions are crucial for constructing carbon-carbon bonds and are widely employed in the synthesis of natural products and pharmaceuticals.

Beyond its synthetic utility, (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate has also been explored for its potential biological activities. Studies have shown that compounds containing the 1,3-dioxoisoindole scaffold exhibit a range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The bromine atom on the propanoate group can be further modified to introduce additional functional groups, thereby enhancing or modulating these biological activities.

In the context of medicinal chemistry, (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate has been investigated as a lead compound for the development of new drugs. For instance, researchers have utilized this compound as a starting material to synthesize derivatives with improved potency and selectivity against specific targets. One such target is the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. By modifying the structure of (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate, scientists have developed potent COX inhibitors with reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).

The structural diversity and functional versatility of (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate also make it an ideal candidate for high-throughput screening (HTS) campaigns. HTS is a powerful technique used in drug discovery to identify hit compounds that can be further optimized into lead candidates. By screening large libraries of compounds derived from (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate, researchers can quickly identify molecules with desirable biological activities and optimize their properties through iterative rounds of synthesis and testing.

In addition to its applications in drug discovery, (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate has also found use in materials science. The unique electronic properties of the 1,3-dioxoisoindole moiety make it suitable for the development of functional materials such as organic semiconductors and luminescent materials. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

To fully harness the potential of (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate, ongoing research is focused on optimizing its synthesis methods to improve yield and purity. Advanced techniques such as flow chemistry and catalytic processes are being explored to enhance the efficiency and scalability of its production. These advancements not only reduce costs but also minimize environmental impact by reducing waste generation and energy consumption.

In conclusion, (1,3-Dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate (CAS No. 903562-13-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications and optimize its synthesis methods, this compound is poised to play an increasingly important role in advancing our understanding of chemical biology and developing innovative solutions for healthcare and materials science.

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